2-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
2-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 2-methoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
2-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
2-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other thiazole derivatives .
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H18N2O2S/c1-23-17-10-6-5-9-16(17)18(22)20-12-11-15-13-24-19(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,22) |
InChI Key |
OTCYDUKCGTVZRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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